REACTION_CXSMILES
|
[ClH:1].[NH2:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[N:8]2.[N:13]([O-])=O.[Na+].O=C1O[C@H]([C@H](CO)O)C(O)=C1O.C(O)(=O)C(O)=O>O>[ClH:1].[ClH:1].[NH:2]([C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[N:8]2)[NH2:13] |f:2.3,7.8.9|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C(=O)O)(=O)O
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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Cl
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
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Smiles
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NC1=C2C=CC=NC2=CC=C1
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Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
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Smiles
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O
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
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O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
|
UNSPECIFIED
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Setpoint
|
-1 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture (dark-brown solution) was stirred for 1 hour at −2 to 0° C
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
An increase in temperature of 25° C.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was again cooled to −2 to 0° C
|
Type
|
ADDITION
|
Details
|
was added dropwise to the acidic solution through an addition funnel over a period of 1 hour at −2 to 0° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
CUSTOM
|
Details
|
(18-20° C.)
|
Type
|
CUSTOM
|
Details
|
of 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
heated at 80° C.
|
Type
|
STIRRING
|
Details
|
stirred 20 minutes at this temperature
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The slurry was stirred overnight (16-17 hours) at 18-20° C.
|
Duration
|
16.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with methanol (150 ml)
|
Type
|
CUSTOM
|
Details
|
The product was dried to constant weight in an air tray drier at 40° C.
|
Type
|
CUSTOM
|
Details
|
to afford
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N(N)C1=C2C=CC=NC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |